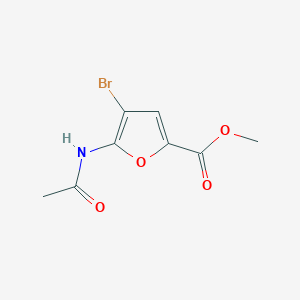![molecular formula C26H22O7 B2878687 3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one CAS No. 858763-90-3](/img/structure/B2878687.png)
3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has two methoxyphenyl groups, which are aromatic rings (phenyl groups) with a methoxy group (-OCH3) attached. It also contains a chromen-4-one group, which is a heterocyclic compound that is often found in various natural products .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-4-one group would form a bicyclic structure, with the methoxyphenyl groups and the oxoethoxy group attached at various positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the aromatic rings and the ether groups (in the methoxyphenyl and oxoethoxy groups) would likely make it relatively non-polar, suggesting that it would be soluble in non-polar solvents .Wissenschaftliche Forschungsanwendungen
Chloroperoxidase-catalyzed Reactions
Chloroperoxidase enzymes have been studied for their ability to catalyze benzylic hydroxylation reactions, albeit with limited substrate specificity. These enzymes oxidize compounds like p-methylanisole to their respective alcohol derivatives, demonstrating a selective oxidation pathway that depends heavily on the substitution pattern on the aromatic ring. This specificity suggests potential applications in the enzymatic modification of compounds including those structurally related to 3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one for pharmaceutical or industrial uses (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Thermodynamic and Hydrogen Bond Studies
Research into methoxyphenols, which are structurally similar to the compound , focuses on their ability to form strong inter- and intramolecular hydrogen bonds. These studies, including thermodynamic analysis and calorimetry, help understand the relationships between the structure and properties of such compounds. This is particularly relevant for antioxidants and biologically active molecules, indicating the significance of methoxyphenols in designing novel therapeutics and materials with enhanced stability and performance characteristics (Varfolomeev et al., 2010).
Synthesis and Polymerization Applications
The synthesis and polymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, which share functional similarities with 3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one, have been explored for creating novel copolymers. These materials are characterized by their thermal properties and decomposition patterns, suggesting potential applications in developing new polymeric materials with specific thermal and mechanical properties (Whelpley et al., 2022).
Antioxidant and Biological Activity
Studies on o-methoxyphenols, which include structural motifs similar to the compound of interest, have highlighted their antioxidant properties and potential as radical scavengers. These compounds, especially when dimerized, show enhanced biological activities, including the inhibition of nuclear factor-kappaB activation and cyclooxygenase-2 expression. Such properties indicate the relevance of methoxyphenol derivatives in designing drugs with potent chemopreventive and anticancer activities (Fujisawa et al., 2005).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-16-26(33-23-7-5-4-6-22(23)30-3)25(28)20-13-12-19(14-24(20)32-16)31-15-21(27)17-8-10-18(29-2)11-9-17/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHHYFGVAAPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2878605.png)

![Prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2878608.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2878609.png)
![3-(4-tert-butylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2878611.png)
![N-[(furan-3-yl)methyl]-11-oxo-N-[2-(thiophen-2-yl)ethyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2878614.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2878616.png)

![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)
![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)
![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2878625.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)